Phosphonic acid, (3-methyl-2-butenyl)-
Description
Phosphonic acid, (3-methyl-2-butenyl)-, also known as diphosphoric acid mono(3-methyl-2-butenyl) ester (IUPAC name), is an organophosphorus compound characterized by a phosphonic acid group (-PO(OH)₂) esterified with a 3-methyl-2-butenyl substituent . This compound is structurally related to dimethylallyl pyrophosphate, a key intermediate in biochemical pathways such as terpenoid biosynthesis.
Properties
CAS No. |
112131-62-1 |
|---|---|
Molecular Formula |
C5H11O3P |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
3-methylbut-2-enylphosphonic acid |
InChI |
InChI=1S/C5H11O3P/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3,(H2,6,7,8) |
InChI Key |
WBQZXJPAXQFEII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCP(=O)(O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Phosphonic acid derivatives vary widely based on their substituents, which critically influence their physicochemical properties and applications. The table below highlights key structural analogs:
Key Insight : Aliphatic esters (e.g., 3-methyl-2-butenyl) prioritize hydrolytic lability, while aromatic or hybrid structures (e.g., aryl or carbazole-phosphonic acids) enhance binding interactions in catalytic or electronic applications .
Physicochemical Properties
| Property | Phosphonic acid, (3-methyl-2-butenyl)- | Allyl Phosphonic Acid | EDTMP | Aryl Phosphonic Acids |
|---|---|---|---|---|
| Solubility | Moderate (ester group) | High (polar substituent) | High (chelating) | Low (aromatic hydrophobicity) |
| Hydrolytic Stability | Low (ester linkage) | Moderate | High (amide linkage) | High (rigid structure) |
| Acidity (pKa) | ~2.0 (similar to H₃PO₃) | ~2.1 | ~1.5–2.0 | ~1.8–2.3 |
| Thermal Stability | Moderate | High | High | High |
Data Sources : (solubility), (hydrolytic stability), (acidity trends).
Key Insight : The ester-linked 3-methyl-2-butenyl group likely reduces hydrolytic stability compared to amide- or ether-linked derivatives, limiting its use in aqueous environments .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-methyl-2-butenyl)phosphonic acid?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides, which allows selective introduction of the alkenyl group . Alternatively, hydrolysis of phosphonate esters using bromotrimethylsilane (TMSBr) under controlled acidic conditions provides a high-yield route to phosphonic acids . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst loading) is critical to minimize side reactions.
Q. How can researchers distinguish (3-methyl-2-butenyl)phosphonic acid from degradation products like phosphonic acid (H₃PO₃)?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with collision-induced dissociation (CID) can identify specific fragmentation patterns unique to the compound’s alkenyl group. Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, differentiates phosphonic acid derivatives based on chemical shifts (e.g., H₃PO₃ appears at δ ≈ 4.3 ppm, while substituted phosphonic acids show upfield/downfield shifts) . Isotopic labeling (e.g., ¹³C or ²H) of the alkenyl group can also trace degradation pathways.
Q. What are the primary contamination sources of phosphonic acid derivatives in organic crop studies?
- Methodological Answer : Contamination may arise from:
- Natural microbial synthesis : Soil microbes produce phosphonic acids via non-enzymatic pathways.
- Historical pesticide use : Degradation of fosetyl-Al (a fungicide) yields phosphonic acid residues detectable years after application .
- Fertilizer carryover : Certain organic foliar fertilizers contain phosphonic acid derivatives .
Experimental validation involves comparative field trials with controlled exclusion of pesticides and isotopic tracing to differentiate sources.
Advanced Research Questions
Q. How can (3-methyl-2-butenyl)phosphonic acid be utilized in designing metal-organic frameworks (MOFs)?
- Methodological Answer : The phosphonic acid group coordinates with metal ions (e.g., Cu²⁺, Ln³⁺) to form stable MOFs. Key steps include:
- Hydrothermal synthesis : Reacting the compound with metal salts (e.g., Cu(NO₃)₂) at 80–120°C to form crystalline networks .
- Post-synthetic modification : Functionalizing the MOF with chiral ligands (e.g., DOTP) for applications in enantioselective catalysis or luminescent materials .
Characterization via X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis confirms porosity and structure.
Q. What strategies assess the compound’s role in proton exchange membranes (PEMs) for fuel cells?
- Methodological Answer : Blending the compound with polybenzimidazole (PBI) or sulfonated polymers enhances proton conductivity. Steps include:
- Membrane fabrication : Casting solutions of the polymer and phosphonic acid derivative onto glass substrates.
- Conductivity testing : Electrochemical impedance spectroscopy (EIS) under varying humidity and temperature (e.g., 80–160°C) .
Advanced studies use ab initio molecular dynamics (AIMD) simulations to model proton transport mechanisms .
Q. How can environmental degradation pathways of (3-methyl-2-butenyl)phosphonic acid be systematically studied?
- Methodological Answer :
- Photodegradation : Expose aqueous solutions to UV-C light (254 nm) and monitor decay via high-performance liquid chromatography (HPLC) .
- Biodegradation : Inoculate soil/water samples with microbial consortia (e.g., Pseudomonas spp.) and quantify metabolites using ³¹P NMR .
- Advanced oxidation processes (AOPs) : Evaluate hydroxyl radical (•OH) generation using Fenton’s reagent and track intermediate products .
Key Considerations for Experimental Design
- Contradictions in Evidence : While phosphonic acid residues are often linked to fosetyl-Al degradation , microbial synthesis in soil complicates source attribution. Researchers must design controlled experiments (e.g., sterile vs. non-sterile soil) to isolate variables.
- Advanced Methodologies : For catalytic studies, combine kinetic isotope effects (KIE) with density functional theory (DFT) to elucidate reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
